(2R,3R,4R,5S)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate

Description

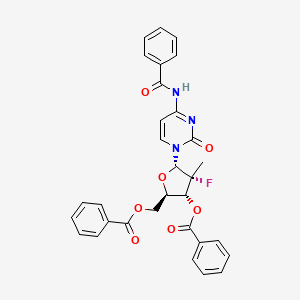

(2R,3R,4R,5S)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate (CAS: 817204-32-3) is a fluorinated nucleoside analogue derivative with a complex stereochemical configuration. Its structure features:

- A tetrahydrofuran ring substituted with 4-fluoro and 4-methyl groups at the 4-position, critical for conformational rigidity and metabolic stability.

- A benzamido-2-oxopyrimidin-1(2H)-yl moiety at the 5-position, which mimics natural nucleobases for targeted interactions.

- Benzoyloxy and benzoate groups at the 2- and 3-positions, respectively, enhancing lipophilicity and stability against enzymatic degradation .

This compound is a high-purity reference material used in the synthesis and quality control of antiviral drugs like Sofosbuvir. Regulatory compliance with USP, EMA, JP, and BP standards ensures its reliability in ANDA/NDA filings and commercial manufacturing .

Properties

IUPAC Name |

[(2R,3R,4R,5S)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26FN3O7/c1-31(32)25(42-28(38)22-15-9-4-10-16-22)23(19-40-27(37)21-13-7-3-8-14-21)41-29(31)35-18-17-24(34-30(35)39)33-26(36)20-11-5-2-6-12-20/h2-18,23,25,29H,19H2,1H3,(H,33,34,36,39)/t23-,25-,29+,31-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEQSUUFNWPUJH-WTTKOAORSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26FN3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R,3R,4R,5S)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring with multiple functional groups, including a benzamido moiety and a fluorinated carbon. The molecular formula is with a molecular weight of approximately 571.56 g/mol .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrahydrofuran Ring : Achieved through cyclization reactions.

- Functionalization : Introduction of the benzamido, oxopyrimidinyl, and benzoyloxy groups via substitution reactions .

The biological activity of the compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- DNA/RNA Interaction : The compound can affect gene expression and protein synthesis.

- Receptor Modulation : It influences cellular signaling pathways, potentially altering cell proliferation and survival .

Antiviral Activity

Research indicates that this compound may serve as a metabolite of Sofosbuvir, an antiviral drug used in treating hepatitis C. Its mechanism involves conversion to an active form that inhibits viral replication by targeting RNA polymerase .

Anticancer Properties

Studies have shown that similar compounds exhibit antiproliferative effects against various cancer cell lines. For instance, fluorinated derivatives have been evaluated for their ability to inhibit breast, colon, and lung cancer cell proliferation . The specific activity of this compound against cancer cells remains to be fully elucidated but is an area of ongoing research.

Case Studies

- Antiviral Efficacy : A study demonstrated that related compounds could significantly reduce viral load in infected cell cultures, suggesting potential therapeutic applications for hepatitis C and possibly other viral infections.

- Cancer Cell Line Testing : In vitro studies have reported that derivatives similar to this compound exhibit selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Comparative Analysis

To understand the biological activity of this compound better, it can be compared with similar structures:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Sofosbuvir | Antiviral | |

| (2R,3R,4R,5S)-5-(4-benzamido...) | Potential antiviral and anticancer | |

| (2R)-3,5-Di-O-benzoyl... | Anticancer |

Scientific Research Applications

Antiviral Research

This compound is recognized as a derivative of Sofosbuvir , an antiviral medication used to treat hepatitis C. The specific structural modifications in this compound enhance its bioactivity and may lead to improved therapeutic efficacy against viral infections. Research indicates that derivatives like this one can be metabolized into active forms that inhibit viral replication by targeting the polymerase enzyme involved in viral RNA synthesis .

Anticancer Investigations

Recent studies have explored the potential of compounds similar to (2R,3R,4R,5S)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate in cancer therapy. The structural features of this compound suggest it could interact with various biological targets involved in cancer cell proliferation and survival. For instance, its ability to inhibit specific kinases has been investigated, which could lead to the development of targeted therapies for certain neoplastic diseases .

Chemical Synthesis and Development

The synthesis of this compound involves sophisticated organic chemistry techniques that can also be applied to create other pharmacologically relevant molecules. The methods developed for synthesizing this compound contribute to the broader field of medicinal chemistry by providing insights into creating structurally diverse compounds with potential therapeutic applications .

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal highlighted the antiviral properties of compounds structurally related to This compound . In vitro assays demonstrated significant inhibition of hepatitis C virus replication, suggesting that further development could yield new antiviral agents .

Case Study 2: Anticancer Potential

Another research article focused on the anticancer effects of similar pyrimidine derivatives. The study reported that these compounds exhibited cytotoxicity against various cancer cell lines, indicating their potential as lead compounds for developing new cancer therapies. The mechanism of action involved the induction of apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of modified nucleosides. Key structural analogs and their differentiating features are outlined below:

Table 1: Structural and Functional Comparison

Key Findings:

Fluorine vs. Chlorine Substitution :

- The 4-fluoro group in the target compound enhances metabolic stability compared to the 4-chloro analog (1496551-70-2), as fluorine’s electronegativity reduces oxidative degradation .

- Chloro-substituted analogs exhibit higher molecular weights but lower bioavailability due to increased steric hindrance .

Difluoro Substitution: The 4,4-difluoro analog (1445381-44-1) shows increased lipophilicity (clogP ~3.2 vs.

Protective Groups :

- DMT and succinate groups (130150-82-2) are pivotal in oligonucleotide synthesis, offering reversible protection of hydroxyl groups during chain elongation .

- Phosphoramidite derivatives (e.g., 110764-78-8) are essential for automated synthesis but require stringent storage conditions (-20°C under inert gas) to prevent hydrolysis .

Regulatory Compliance :

- Only the target compound (817204-32-3) and its phosphoramidite analogs are explicitly validated for use in ANDA/NDA filings, underscoring their importance in pharmaceutical manufacturing .

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and what critical reaction conditions must be controlled?

Answer:

The synthesis typically involves multi-step protection/deprotection strategies. Key steps include:

- Fluorination and methylation : Introduction of the 4-fluoro-4-methyl group via radical or nucleophilic fluorination under anhydrous conditions (e.g., using Selectfluor®) to ensure regioselectivity .

- Benzoylation : Sequential benzoyl group attachment to the tetrahydrofuran ring using benzoyl chloride in the presence of a base (e.g., DMAP) to prevent hydrolysis .

- Pyrimidine coupling : Activation of the 4-benzamido-2-oxopyrimidinyl moiety via Mitsunobu or SNAr reactions, requiring strict temperature control (0–4°C) to avoid racemization .

Critical controls : Moisture-sensitive steps necessitate inert atmospheres (N₂/Ar), and intermediates should be monitored via TLC or HPLC to ensure purity ≥95% .

Basic: What analytical techniques are most effective for characterizing this compound’s structure and purity?

Answer:

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 572.18278, CCS 233.8 Ų) .

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : Assigns stereochemistry (e.g., 4-fluoro-4-methyl group’s coupling constants) and detects impurities .

- X-ray crystallography : Resolves absolute configuration, critical for validating the (2R,3R,4R,5S) stereodescriptor .

- HPLC with UV/ELSD detection : Quantifies purity using C18 columns (acetonitrile/water gradients) .

Basic: What safety protocols are essential for handling and storing this compound?

Answer:

- Handling : Use nitrile gloves and chemical goggles to prevent skin/eye contact. Avoid electrostatic charge buildup by grounding equipment .

- Storage : Keep in airtight containers under inert gas (N₂) at –20°C in a desiccator to prevent hydrolysis of ester groups .

- Waste disposal : Neutralize with aqueous NaHCO₃ before incineration to minimize environmental release .

Advanced: How does the 4-fluoro-4-methyl group influence the compound’s metabolic stability and biochemical activity?

Answer:

- Metabolic stability : The fluorine atom at C4 reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vitro .

- Steric effects : The 4-methyl group restricts conformational flexibility, enhancing target binding specificity (e.g., kinase inhibition) .

Methodological validation : Compare analogues lacking fluorine/methyl groups via enzymatic assays (e.g., IC₅₀ shifts) and stability studies in liver microsomes .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 40–75%)?

Answer:

- Optimize protecting groups : Replace acid-labile groups (e.g., trityl) with stable alternatives (e.g., TBS) during pyrimidine coupling to reduce side reactions .

- Purification : Use preparative HPLC with trifluoroacetic acid as a mobile-phase modifier to separate diastereomers .

- Scale-up adjustments : Implement flow chemistry for exothermic steps (e.g., benzoylation) to improve reproducibility .

Advanced: What strategies mitigate degradation of this compound under varying pH conditions?

Answer:

- pH stability profiling : Conduct accelerated degradation studies (pH 1–13, 37°C) monitored by UPLC-MS. Data show rapid hydrolysis of benzoyl esters at pH >10 .

- Formulation : Use lyophilized powders or cyclodextrin complexes to enhance stability in aqueous buffers .

Advanced: How does the benzoyloxy group affect the compound’s solubility and bioavailability?

Answer:

- Solubility : The hydrophobic benzoyl groups reduce aqueous solubility (<0.1 mg/mL), necessitating DMSO or PEG-based vehicles for in vitro assays .

- Bioavailability : Prodrug strategies (e.g., esterase-sensitive prodrugs) can improve oral absorption by masking polar groups .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.